molecular formula C22H22N2O4S B4196557 N-(2-methoxy-5-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-(2-methoxy-5-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

Cat. No. B4196557
M. Wt: 410.5 g/mol
InChI Key: PZEQWNYSTWWIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole-3-carboxamide family. It was first identified in 2014 as a designer drug and has since become a popular recreational drug. Despite its illicit use, MMB-FUBINACA has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(2-methoxy-5-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide-FUBINACA acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is predominantly found in the brain. Activation of the CB1 receptor by N-(2-methoxy-5-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide-FUBINACA leads to the release of neurotransmitters such as dopamine, which is responsible for the drug's psychoactive effects. N-(2-methoxy-5-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide-FUBINACA also has a high affinity for the CB2 receptor, which is primarily found in immune cells and is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide-FUBINACA has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, which may be useful in the treatment of chronic pain and inflammation. N-(2-methoxy-5-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide-FUBINACA has also been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2-methoxy-5-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide-FUBINACA has been shown to have antitumor effects, which may be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

The synthesis of N-(2-methoxy-5-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide-FUBINACA is relatively easy and cost-effective, making it an attractive option for research purposes. Additionally, N-(2-methoxy-5-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide-FUBINACA has a high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, N-(2-methoxy-5-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide-FUBINACA has a high potential for abuse and dependence, which may limit its use in lab experiments. Additionally, the psychoactive effects of N-(2-methoxy-5-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide-FUBINACA may interfere with the interpretation of results in behavioral studies.

Future Directions

For the study of N-(2-methoxy-5-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide-FUBINACA include the development of analogs with improved therapeutic properties and further exploration of its potential therapeutic applications.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide-FUBINACA has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. N-(2-methoxy-5-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide-FUBINACA has also been studied for its potential use in the treatment of cancer, epilepsy, and other neurological disorders. Additionally, N-(2-methoxy-5-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide-FUBINACA has been used as a tool to study the endocannabinoid system, which plays a crucial role in various physiological processes.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-15-8-11-17(12-9-15)29(26,27)24-19-7-5-4-6-18(19)22(25)23-20-14-16(2)10-13-21(20)28-3/h4-14,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEQWNYSTWWIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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